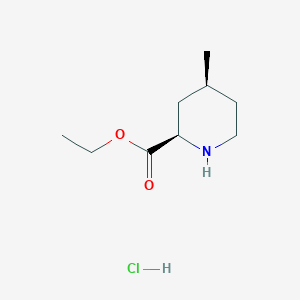

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride

Description

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a stereochemically defined structure. Its molecular formula is C₈H₁₅NO₂·HCl, with a molecular weight of 193.67 g/mol (calculated from and ). The compound features a piperidine ring substituted with a methyl group at the 4-position and an ethyl ester group at the 2-position. The stereochemistry (rel-(2R,4S)) indicates a relative configuration, distinguishing it from diastereomers such as the (2R,4R) or (2S,4S) forms.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

ethyl (2R,4S)-4-methylpiperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-6-7(2)4-5-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |

InChI Key |

GEFAHHDKORGVAP-KZYPOYLOSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H](CCN1)C.Cl |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Transformations

A common starting material is 4-picoline-2-carboxylic acid ethyl ester or 4-methyl-2-cyanopiperidine, depending on the synthetic route chosen.

Oxidation and Reduction Route :

Using 4-picoline-2-carboxylic acid ethyl ester, oxidation is performed with phospho-molybdic acid and hydrogen peroxide to form an oxynitride intermediate. This is followed by reduction in methanol or ethanol solvent to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.Hydrolysis and Esterification Route :

Starting from 4-methyl-2-cyanopiperidine, hydrolysis under reflux with hydrochloric acid produces 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with absolute ethanol and thionyl chloride under reflux to form 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

Isomer Separation and Resolution

The synthesis yields cis and trans isomers of 4-methylpiperidine-2-ethyl carboxylate hydrochloride. Separation is achieved by pulping the reaction mixture with a mixed solvent of methyl tert-butyl ether and ethanol, followed by filtration to remove the cis isomer solid and collection of the trans isomer in the mother liquor.

The trans isomer is then resolved using L-tartaric acid, which selectively crystallizes the desired enantiomer. This resolution step significantly improves enantiomeric purity, with the enantiomeric excess (ee) value controlled to below 2% of the undesired enantiomer through recrystallization.

Final Product Formation

The trans-4-methylpiperidine-2-ethyl formate is purified and dissociated from its tartrate salt to yield the target compound rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride. The hydrochloride salt formation enhances the compound's stability and facilitates handling in subsequent applications.

| Step | Reaction Description | Conditions | Solvents/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis of 4-methyl-2-cyanopiperidine | Reflux, 100 ± 5 °C, 5 h | 6N HCl, water | - | Produces 4-methyl-2-piperidinecarboxylic acid hydrochloride |

| 2 | Esterification | Reflux, 5-6 h | Absolute ethanol, thionyl chloride | - | Forms 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride |

| 3 | Isomer separation | Stirring, 4-5 h | Methyl tert-butyl ether, ethanol | - | Removes cis isomer, collects trans isomer |

| 4 | Resolution with L-tartaric acid | 40 °C, 0.5 h reaction, crystallization | Acetone, ethanol, L-tartaric acid | ~40% (final step) | Enhances enantiomeric purity |

| Overall combined yield (steps 2 & 3) | - | - | - | ~44% | For esterification and isomer separation |

- Use of readily available and inexpensive reagents such as hydrochloric acid, ethanol, thionyl chloride, and L-tartaric acid.

- Mild reaction conditions without harsh or extreme parameters.

- Efficient separation of cis/trans isomers by simple pulping and filtration, avoiding complex chromatographic methods.

- High enantiomeric purity achieved through recrystallization with L-tartaric acid.

- Suitability for large-scale industrial production due to operational simplicity and cost-effectiveness.

The preparation of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride involves a multi-step synthetic process starting from 4-methyl-2-cyanopiperidine or 4-picoline-2-carboxylic acid ethyl ester. Key steps include hydrolysis, esterification, isomer separation, and chiral resolution. The process is characterized by mild conditions, cost-effective reagents, and scalable operations, yielding a high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride has several notable applications across different scientific disciplines:

1. Organic Synthesis:

- Serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new compounds with potential biological activity.

- Utilized in the synthesis of chiral amines through dynamic resolution processes, which are critical in producing pharmaceuticals with specific stereochemistry .

2. Medicinal Chemistry:

- Investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural characteristics allow it to interact with biological targets, potentially modulating their activity.

- Explored for its role in synthesizing arginase inhibitors, which have implications in treating conditions such as cancer and cardiovascular diseases .

3. Agricultural Chemistry:

- Used in research aimed at developing new agrochemicals with improved efficacy and reduced environmental impact.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride:

- Dynamic Resolution Studies: Research demonstrated that this compound could be effectively used in dynamic resolution processes to produce valuable chiral intermediates for pharmaceuticals .

- Therapeutic Potential: Investigations into its interactions with biological systems revealed that modifications to its structure could enhance its efficacy as a drug candidate .

Summary Table of Applications

Mechanism of Action

The mechanism of action of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

rel-(2R,4R)-2,4-Dimethylpiperidine hydrochloride

(±)-threo-4-Fluoromethylphenidate Hydrochloride

- Molecular Formula: C₁₄H₁₈FNO₂·HCl

- Molecular Weight : 287.8 g/mol ()

- Key Differences :

- Contains a fluoromethyl group and a phenyl ring, enhancing lipophilicity and CNS bioavailability.

- The αR,2R configuration mimics methylphenidate’s pharmacophore, targeting dopamine transporters.

- Applications : Investigated for ADHD treatment due to its dopaminergic activity .

Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives

- Example: rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride ().

- Molecular Formula: C₈H₁₁NO₂·HCl

- Amino and carboxylic acid groups enable zwitterionic behavior, unlike the ester-functionalized target compound.

- Applications : Used in peptide mimetics and enzyme inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Stereochemical Impact : The (2R,4S) configuration of the target compound may confer unique binding properties compared to (2R,4R) isomers, as seen in receptor affinity studies of analogous piperidines .

- Industrial Scalability : The simplified synthesis route for rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate HCl () contrasts with the multi-step processes required for bicyclic derivatives (), highlighting its cost-effectiveness .

- Analytical Challenges : UPLC-MS/MS methods () validated for structurally related compounds could be adapted for quantifying the target compound in biological matrices, though method optimization would be necessary .

Biological Activity

rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride is a piperidine derivative with significant biological activity, making it a compound of interest in pharmaceutical research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈ClN₁O₂

- Molar Mass : Approximately 207.7 g/mol

- Functional Groups : Piperidine ring, ethyl group, methyl group, carboxylate functional group

The unique stereochemistry at the 2 and 4 positions of the piperidine ring is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, influencing physiological processes.

The biological activity of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride can be attributed to its ability to act as a ligand for several receptors and enzymes. This interaction may modulate neurotransmitter systems and exhibit pharmacological effects relevant to various therapeutic areas.

Key Mechanisms:

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), particularly those involved in pain modulation and inflammatory responses.

- Enzyme Inhibition : It may inhibit specific enzymes linked to metabolic pathways or inflammatory processes, contributing to its therapeutic potential.

Biological Activity

Research indicates that rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation in various models, potentially aiding in conditions like asthma and chronic pain .

- Analgesic Properties : The compound has shown promise as an analgesic agent, possibly through its interaction with pain-related receptors .

- Antidiabetic Potential : Its structural analogs have been investigated for their antidiabetic effects, indicating a potential role in glucose metabolism modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- A study on piperidine derivatives indicated that modifications at the piperidine ring could enhance receptor affinity and selectivity for therapeutic targets related to inflammation and pain management .

- Another investigation highlighted the synthesis of bridged piperidine analogs that demonstrated improved binding affinities for P2Y receptors, suggesting that structural modifications could optimize pharmacological profiles .

Comparative Analysis

To better understand the biological activity of rel-(2R,4S)-Ethyl 4-methylpiperidine-2-carboxylate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | 74892-82-3 | 0.96 | Anti-inflammatory |

| Ethyl piperidine-2-carboxylate hydrochloride | 77034-33-4 | 0.94 | Analgesic |

| (S)-Ethyl piperidine-2-carboxylate hydrochloride | 123495-48-7 | 0.94 | Antidiabetic |

This table illustrates how variations in stereochemistry can influence the biological activity of piperidine derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.